N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide is a synthetic benzimidazole derivative characterized by a dichlorobenzamide moiety linked to a benzimidazole core via a methylsulfanyl-substituted propyl chain. The methylsulfanyl (SCH₃) group on the propyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C18H17Cl2N3OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-25-9-8-16(17-21-14-4-2-3-5-15(14)22-17)23-18(24)12-7-6-11(19)10-13(12)20/h2-7,10,16H,8-9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZZGPJMZZVDSUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions involving thiols and appropriate alkylating agents.
Attachment of Dichlorobenzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 2,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Dichlorobenzamide Derivatives
- N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide (): Structural Difference: Replaces the methylsulfanylpropyl chain with a 2-methylpropyl group. Application: Structural analogue for studying the role of sulfur in bioactivity .
- N-[4-(4-Acetyl-1-piperazinyl)phenyl]-2,4-dichlorobenzamide (): Structural Difference: Substitutes the benzimidazole core with a piperazinylphenyl group.
Benzimidazole Derivatives with Varied Substituents
- N-(3-Aminopropyl)-N-(1-(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)propyl)-2,4-dichlorobenzamide (): Structural Difference: Replaces benzimidazole with a thienopyrimidinone system. Impact: The thienopyrimidinone core may confer distinct electronic properties, influencing interactions with targets like KIF11 mRNA .
- Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) (): Structural Difference: Features an imidazole-substituted propyl chain instead of methylsulfanyl.
Functional Group Analysis: Methylsulfanyl vs. Other Substituents
The methylsulfanyl group in the target compound distinguishes it from analogues with alkyl, amino, or heterocyclic substituents:
Antiviral Activity
Compounds with methylsulfanyl groups, such as those in , demonstrate inhibitory activity against HIV-1 and HIV-2 in vitro.
Antibacterial Potential
Benzimidazole derivatives like those in show binding affinities to MRSA targets (e.g., -7.3 kcal/mol for PBP2A). The target compound’s dichlorobenzamide group may enhance halogen bonding with bacterial enzymes, though the methylsulfanyl chain’s role requires validation .
Structural Insights from Crystallography
Single-crystal X-ray analyses (e.g., ) confirm the (E)-configuration of imine functionalities in related compounds. The target compound’s stereochemistry could be similarly resolved using SHELX software (), aiding in structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
